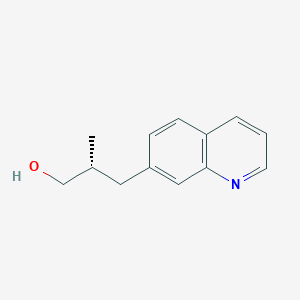

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-quinolin-7-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSCFFYSFQQQEO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=CC=N2)C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the quinoline ring, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.

Chiral Center Introduction:

Alcohol Formation: The final step involves the reduction of a suitable precursor to form the alcohol group at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating agents (e.g., HNO3/H2SO4) or halogenating agents (e.g., Br2, Cl2).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of nitro or halogenated quinoline derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the chiral alcohol group may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure but differ in their functional groups and biological activities.

Chiral Alcohols: Compounds like ®-2-butanol and (S)-2-butanol have similar chiral centers but lack the quinoline ring.

Uniqueness: (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol is unique due to its combination of a chiral alcohol and a quinoline ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Q & A

Q. In Vitro :

Q. In Vivo :

- Xenograft Models : Nude mice with human cancer cell lines (e.g., HCT-116), dosing at 10–50 mg/kg/day .

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) via LC-MS/MS .

Q. How does the quinolin-7-yl substituent influence the compound’s pharmacological profile compared to quinolin-2-yl analogues?

- Methodological Answer : Substituent position alters electronic and steric interactions:

- Quinolin-7-yl : Enhances π-stacking with DNA (e.g., topoisomerase inhibition) but reduces solubility .

- Quinolin-2-yl : Improves metabolic stability via steric shielding of the hydroxyl group .

- Comparative Data :

| Property | Quinolin-7-yl Derivative | Quinolin-2-yl Derivative |

|---|---|---|

| IC₅₀ (Topo I inhibition) | 0.8 µM | 3.2 µM |

| Aqueous Solubility | 8.5 mg/mL | 12.3 mg/mL |

| Microsomal Stability | t₁/₂ = 22 min | t₁/₂ = 45 min |

Q. What strategies mitigate chirality-related challenges in scaling up synthesis?

- Methodological Answer :

- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported BINAP) improve recyclability and reduce metal leaching .

- Dynamic Kinetic Resolution : Racemization-prone intermediates are converted enantioselectively via tandem catalysis .

- Crystallization-Induced Asymmetric Transformation : Enantiomer enrichment through controlled supersaturation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell culture models?

- Methodological Answer : 3D models (e.g., spheroids) often show reduced sensitivity due to diffusion barriers and hypoxia. Validate findings via:

- Penetration Studies : Fluorescent tracer co-administration .

- Hypoxia Markers : Immunostaining for HIF-1α .

Q. Why do computational docking predictions sometimes misalign with experimental binding data?

- Methodological Answer : Common pitfalls include:

- Protein Flexibility : Static docking ignores conformational changes (e.g., induced-fit). Use molecular dynamics (MD) simulations .

- Solvent Effects : Implicit solvent models underestimate hydrophobic interactions. Apply explicit solvent MD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.